molecular formula C5H6O2 B190580 alpha-Angelica lactone CAS No. 591-12-8

alpha-Angelica lactone

Cat. No. B190580
CAS RN: 591-12-8
M. Wt: 98.1 g/mol
InChI Key: QOTQFLOTGBBMEX-UHFFFAOYSA-N
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Description

Alpha-Angelica lactone is an angelica lactone and a butenolide . It is functionally related to a but-3-en-4-olide and is a tautomer of a beta-angelica lactone . It is a naturally occurring anticarcinogen and a vinylogous nucleophile . Alpha-Angelica lactone can give the chiral δ-amino γ,γ-disubstituted butenolide carbonyl derivatives and exhibits electrophilic trapping at the γ-carbon . It exerts strong chemoprotective effects by selective enhancement of glutathione-S-transferase (GST) and UDP-glucononosyltransferase (UGT) detoxification enzymes .


Synthesis Analysis

Alpha-Angelica lactone can be easily obtained by reactive distillation of the platform chemical levulinic acid . There are some reports about the usage of α-AL . A mild protocol was developed, which resulted in full conversion and 96% selectivity toward γ-valerolactone .


Molecular Structure Analysis

The molecular formula of alpha-Angelica lactone is C5H6O2 . The IUPAC name is 5-methyl-3H-furan-2-one . The InChI is InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3 . The Canonical SMILES is CC1=CCC(=O)O1 .


Chemical Reactions Analysis

The hydrogenation of alpha-Angelica lactone was investigated over Ru/C . The alpha-Angelica lactone displays unusual regioselectivity in this reaction, acting as a nucleophile at the α-position to provide fully substituted glycolic esters with three contiguous stereocenters .


Physical And Chemical Properties Analysis

The molecular weight of alpha-Angelica lactone is 98.10 g/mol . It is a liquid at room temperature . The refractive index is n20/D 1.448 (lit.) . The boiling point is 55-56 °C/12 mmHg (lit.) . The melting point is 13-17 °C (lit.) . The density is 1.092 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Catalysis and Biorefinery Applications :

    • Al-Shaal et al. (2014) demonstrated the use of alpha-angelica lactone in the hydrogenation process, highlighting its potential as a platform molecule in biorefinery schemes due to its efficient conversion into valuable chemicals like γ-valerolactone and 2-methyltetrahydrofuran (Al-Shaal, Hausoul, & Palkovits, 2014).
    • In the context of biomass-derived high-performance bio-alkane fuel production, Lu et al. (2016) found that compared to 5-HMF, angelica lactone (including alpha-angelica lactone) has more potential due to its molecular structure, which leads to a lower hydrogen consumption in the hydrodeoxygenation process (Lu et al., 2016).
  • Polymer Synthesis and Material Science :

    • Pei et al. (2020) synthesized water-soluble, fully biobased cellulose levulinate esters through the reaction of cellulose and alpha-angelica lactone, indicating its potential for sustainable synthesis of cellulose esters with applications in biomedical fields (Pei et al., 2020).
    • Chen et al. (2011) prepared a degradable polymer from alpha-angelica lactone through ring-opening polymerization. This polymer is noted for its good degradability under light or acidic/basic circumstances and potential use in producing functionalized aliphatic polyesters from renewable resources (Chen et al., 2011).
  • Organic Synthesis and Chemical Reactions :

    • Zhou et al. (2011) developed a catalytic asymmetric vinylogous Mannich-type reaction using nonactivated natural alpha-angelica lactone, demonstrating its utility as a vinylogous nucleophile in synthesizing chiral compounds with potential pharmaceutical applications (Zhou et al., 2011).
    • Thatikonda et al. (2019) utilized alpha-angelica lactone as a catalyst in the direct oxidation of various N-aryl tetrahydroisoquinolines and isoindolines, expanding its role in organic synthesis (Thatikonda, Deepake, & Das, 2019).
  • Green Chemistry and Environmental Applications :

    • Sun et al. (2016) investigated the vapor-phase conversion of levulinic acid to produce angelica lactones, including alpha-angelica lactone, highlighting its relevance in green chemistry and sustainable environmental practices (Sun, Takahashi, Yamada, & Sato, 2016).

Safety And Hazards

Alpha-Angelica lactone is moderately toxic by ingestion and intraperitoneal routes . When heated to decomposition it emits acrid smoke and irritating fumes . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-methyl-3H-furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTQFLOTGBBMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047693
Record name alpha-Angelica lactone
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Angelica lactone

CAS RN

591-12-8
Record name α-Angelica lactone
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Record name alpha-Angelica lactone
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Record name 5-Methylfuran-2(3H)-one
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Record name 2(3H)-Furanone, 5-methyl-
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Record name alpha-Angelica lactone
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Record name 5-methylfuran-2(3H)-one
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Record name 4-HYDROXY-3-PENTENOIC ACID.GAMMA.-LACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
M Pei, X Peng, Y Shen, Y Yang, Y Guo, Q Zheng… - Green …, 2020 - pubs.rsc.org
… sulfoxide/carbon dioxide solvent system and alpha-angelica lactone, a biomass-derived and … , and a 5/1 molar ratio of alpha-angelica lactone to the hydroxyl groups in cellulose resulted …
Number of citations: 47 pubs.rsc.org
ML Entman, JW Cook, R Bressler - The Journal of Clinical …, 1969 - Am Soc Clin Investig
… ABS TRA C T The influence of ouabain and alpha angelica lactone on '5calcium … was augmented by both ouabain and alpha angelica lactone in the presence of adenosine triphosphate…
Number of citations: 41 www.jci.org
G Rezaei, G Meloni - Molecules, 2021 - mdpi.com
… In this study, the oxidation of alpha-angelica lactone initiated by ground-state atomic oxygen, O( 3 P), was studied at 298, 550, and 700 K using synchrotron radiation coupled with …
Number of citations: 1 www.mdpi.com
M Poterała, P Borowiecki - ACS Sustainable Chemistry & …, 2021 - ACS Publications
Although the classical enzymatic kinetic resolutions (EKRs) are among the most important reactions in biocatalysis, the requirement of application of chromatographic purification …
Number of citations: 3 pubs.acs.org
S JE - The Biochemical Journal, 1963 - europepmc.org
5. A non-enzymic ester interchange between oxalyl-CoA and thiol compounds such as cysteine and glutathione has been found. This accounts for the previous inability to isolate oxalyl-…
Number of citations: 2 europepmc.org
K McAdam, T Enos, C Goss… - Chemistry …, 2018 - bmcchem.biomedcentral.com
Differences in health risks between different styles of smokeless tobacco products (STPs) have prompted interest in their relative levels of toxic chemicals. We report here the …
Number of citations: 10 bmcchem.biomedcentral.com
B Lu, J Li, G Lv, Y Qi, Y Wang, X Hou, Y Yang - Journal of Cleaner …, 2017 - Elsevier
… Alpha angelica lactone 97% (GC grade) is purchased from Sahn chemical technology (Shanghai) co, LTD.; Anhydrous potassium carbonate, lithium carbonate, sodium carbonate, …
Number of citations: 9 www.sciencedirect.com
G Rezaei - 2023 - repository.usfca.edu
… This work describes the oxidation behavior of biofuels, Alpha Angelica Lactone, and … Chapters 4 and 5 present the combustion of Alpha Angelica Lactone and Propargyl alcohol, …
Number of citations: 0 repository.usfca.edu
G Rezaei - 2020 - repository.usfca.edu
Synchrotron Photoionization Study of the O(3P) + Alpha-Angelica Lactone (AAL) at 550 and … is one of the world's energy renewable source attention is alpha angelica lactone (AAL). …
Number of citations: 2 repository.usfca.edu
G Rezaei - 2021 - repository.usfca.edu
… The purpose of this research is to study the oxidation of alpha-angelica lactone (AAL) initiated by O(3P) using the synchrotron radiation from the Advanced Light Source (ALS) at the …
Number of citations: 0 repository.usfca.edu

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